- Efficient and chromatography-free methodology for the modular synthesis of oligo-(1H-pyrazol-4-yl)-arenes with controllable size, shape and steric bulk, Tetrahedron Letters, 2016, 57(8), 895-898

Cas no 95162-14-4 (4-Bromo-1-trityl-1H-pyrazole)

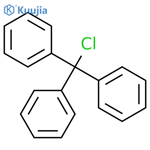

4-Bromo-1-trityl-1H-pyrazole structure

Produktname:4-Bromo-1-trityl-1H-pyrazole

CAS-Nr.:95162-14-4

MF:C22H17BrN2

MW:389.287784337997

MDL:MFCD09907863

CID:799235

PubChem ID:10834188

4-Bromo-1-trityl-1H-pyrazole Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 4-Bromo-1-trityl-1H-pyrazole

- 4-Bromo-1-tritylpyrazole

- 1H-Pyrazole,4-bromo-1-(triphenylmethyl)-

- 4-Bromo-1-trityl-1H-pyraziole

- 4-bromo-1-(triphenylmethyl)-1H-pyrazole

- 1H-Pyrazole, 4-bromo-1-(triphenylmethyl)-

- N-trityl-4-bromopyrazole

- 4-bromo-1-N-tritylpyrazole

- 1-Trityl-4-bromo-1H-pyrazole

- 4-bromo-1-trityl-1-H-pyrazole

- CPENTLJGGGSVAJ-UHFFFAOYSA-N

- RB3227

- 6345AC

- TRA0007730

- AM62736

- SC-

- 4-Bromo-1-(triphenylmethyl)-1H-pyrazole (ACI)

- Pyrazole, 4-bromo-1-trityl- (7CI)

- 4-Bromo-1-triphenylmethyl-1H-pyrazole

- 95162-14-4

- SCHEMBL511015

- CHEMBL4919985

- 4-BROMO-1-(TRIPHENYLMETHYL)PYRAZOLE

- AKOS016002521

- VDA16214

- SY023837

- AS-9018

- DTXSID90445567

- MFCD09907863

-

- MDL: MFCD09907863

- Inchi: 1S/C22H17BrN2/c23-21-16-24-25(17-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H

- InChI-Schlüssel: CPENTLJGGGSVAJ-UHFFFAOYSA-N

- Lächelt: BrC1=CN(C(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)N=C1

Berechnete Eigenschaften

- Genaue Masse: 388.05800

- Monoisotopenmasse: 388.05751g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 1

- Schwere Atomanzahl: 25

- Anzahl drehbarer Bindungen: 4

- Komplexität: 363

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 17.8

- XLogP3: 5.7

Experimentelle Eigenschaften

- Dichte: 1.27±0.1 g/cm3 (20 ºC 760 Torr),

- Schmelzpunkt: 186-188 ºC (hexane )

- Löslichkeit: Insuluble (7.4E-4 g/L) (25 ºC),

- PSA: 17.82000

- LogP: 5.48580

4-Bromo-1-trityl-1H-pyrazole Sicherheitsinformationen

- Signalwort:Warning

- Gefahrenhinweis: H302-H315-H319-H335

- Warnhinweis: P261-P305+P351+P338

- Lagerzustand:Sealed in dry,Room Temperature

4-Bromo-1-trityl-1H-pyrazole Zolldaten

- HS-CODE:2933199090

- Zolldaten:

China Zollkodex:

2933199090Übersicht:

29331999090. Andere strukturell nicht fusionierte Pyrazolringverbindungen. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

Deklarationselemente:

Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

Zusammenfassung:

29331999090. andere Verbindungen, die einen nicht gebundenen Pyrazolring (auch hydriert) in der Struktur enthalten. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

4-Bromo-1-trityl-1H-pyrazole Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1045337-10g |

4-Bromo-1-trityl-1H-pyrazole |

95162-14-4 | 97% | 10g |

$155 | 2023-09-01 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D852745-5g |

4-Bromo-1-tritylpyrazole |

95162-14-4 | 95% | 5g |

626.40 | 2021-05-17 | |

| eNovation Chemicals LLC | D493134-1g |

4-Bromo-1-tritylpyrazole |

95162-14-4 | 97% | 1g |

$120 | 2024-05-24 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY023837-25g |

4-Bromo-1-tritylpyrazole |

95162-14-4 | ≥95% | 25g |

¥1363.00 | 2024-07-09 | |

| Chemenu | CM120447-25g |

4-Bromo-1-tritylpyrazole |

95162-14-4 | 95+% | 25g |

$468 | 2021-08-06 | |

| Alichem | A049002406-25g |

4-Bromo-1-trityl-1H-pyrazole |

95162-14-4 | 95% | 25g |

$353.50 | 2023-08-31 | |

| Chemenu | CM120447-5g |

4-Bromo-1-tritylpyrazole |

95162-14-4 | 95+% | 5g |

$108 | 2021-08-06 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H66225-1g |

4-Bromo-1-trityl-1H-pyrazole, 95% |

95162-14-4 | 95% | 1g |

¥917.00 | 2023-03-02 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY023837-5g |

4-Bromo-1-tritylpyrazole |

95162-14-4 | ≥95% | 5g |

¥335.00 | 2024-07-09 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JD088-200mg |

4-Bromo-1-trityl-1H-pyrazole |

95162-14-4 | 98% | 200mg |

55.0CNY | 2021-07-14 |

4-Bromo-1-trityl-1H-pyrazole Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran , Water ; 0 °C; overnight, rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 90 min, 0 °C

1.2 36 h, 0 °C

1.3 Reagents: Water

1.2 36 h, 0 °C

1.3 Reagents: Water

Referenz

- Solvent-free synthesis of metal-organic frameworks using low-melting metal salts, ChemRxiv, 2022, 1, 1-11

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 40 h, rt

Referenz

- Preparation of pyrrole derivatives as androgen receptor antagonists for treatment of cancer, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ; 24 h, 80 °C

Referenz

- Preparation of substituted phthalazinamines as Aurora kinase modulators, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; overnight, rt

Referenz

- Pyrazole compounds as modulators of MAGL, ABHD6 and FAAH and methods of making and using same, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Triethylamine Solvents: Dimethylformamide ; 0 °C; 2 d, rt

Referenz

- Preparation of N-(mercaptoacyl)phenylalanine derivatives as inhibitors of angiotensin converting enzyme (ACE) and/or neutral endopeptidase (NEP), World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: tert-Butyl peroxybenzoate Catalysts: (OC-6-22)-Tris[5-fluoro-2-(2-pyridinyl-κN)phenyl-κC]iridium Solvents: 1,2-Dichloroethane ; 24 h, rt

Referenz

- Azolation of Benzylic C-H Bonds via Photoredox-Catalyzed Carbocation Generation, Journal of the American Chemical Society, 2023, 145(7), 3861-3868

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Triethylamine Solvents: Diethyl ether ; 3 h, rt

Referenz

- Scalable 9-Step Synthesis of the Splicing Modulator NVS-SM2, Journal of Organic Chemistry, 2018, 83(5), 2954-2958

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Triethylamine Solvents: Ethanol ; 1 h, rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

Referenz

- Synthesis of 4-aryl-1H-pyrazoles by Suzuki-Miyaura cross coupling reaction between 4-bromo-1H-1-tritylpyrazole and arylboronic acids, Heterocycles, 2010, 81(6), 1509-1516

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 1 h, 0 °C

1.2 0 °C; 0 °C → rt; 16 h, rt

1.3 Reagents: Ethanol ; 0 °C

1.2 0 °C; 0 °C → rt; 16 h, rt

1.3 Reagents: Ethanol ; 0 °C

Referenz

- Synthesis of functionalized 5-(4-arylpiperazin-1-yl)-N-arylpentanamides and their evaluation as D3 receptor ligands, Medicinal Chemistry Research, 2022, 31(5), 735-748

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 0 °C; 2 h, 0 °C → rt

Referenz

- Rhodium/Chiral Diene Complexes in the Catalytic Asymmetric Arylation of β-Pyrazol-1-yl Acrylates, Organic Letters, 2015, 17(5), 1142-1145

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 1 h, rt

Referenz

- Inverse Electron Demand Diels-Alder Reactions of 1,2,3-Triazines: Pronounced Substituent Effects on Reactivity and Cycloaddition Scope, Journal of the American Chemical Society, 2011, 133(31), 12285-12292

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 0 °C; overnight, rt

Referenz

- Preparation of aryloxypyridinamines and related compounds as inhibitors of Notch signaling pathway and use thereof in treatment of cancers, World Intellectual Property Organization, , ,

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Reagents: Cesium carbonate Solvents: Dimethyl sulfoxide ; rt; 2 h, 90 °C

Referenz

- Preparation of hetero-bifunctional pomalidomide derivatives as GSPT1 degraders for treatment of cancers, World Intellectual Property Organization, , ,

Herstellungsverfahren 15

Reaktionsbedingungen

1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 0 °C; 12 h, 28 °C

Referenz

- Pyrazolyl derivatives as SYK inhibitors and their preparation, World Intellectual Property Organization, , ,

Herstellungsverfahren 16

Reaktionsbedingungen

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 15 min, 0 °C; 1 h, 0 °C

1.2 15 min, 0 °C; 0 °C → rt; 24 h, rt

1.2 15 min, 0 °C; 0 °C → rt; 24 h, rt

Referenz

- Evaluating the Robustness of Metal-Organic Frameworks for Synthetic Chemistry, ACS Applied Materials & Interfaces, 2021, 13(15), 17517-17531

Herstellungsverfahren 17

Reaktionsbedingungen

1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 1 h, rt

1.2 Solvents: Water ; rt

1.3 Reagents: Ammonium chloride Solvents: Water ; neutralized, rt

1.2 Solvents: Water ; rt

1.3 Reagents: Ammonium chloride Solvents: Water ; neutralized, rt

Referenz

- Identification and Profiling of Hydantoins-A Novel Class of Potent Antimycobacterial DprE1 Inhibitors, Journal of Medicinal Chemistry, 2018, 61(24), 11221-11249

Herstellungsverfahren 18

Reaktionsbedingungen

1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 16 h, rt

Referenz

- Preparation of pyrrolopyridines as Tec kinase inhibitors, World Intellectual Property Organization, , ,

Herstellungsverfahren 19

Reaktionsbedingungen

1.1 Reagents: Triethylamine Solvents: Dimethylformamide ; rt; 0 °C; 3 h, 70 °C

Referenz

- Preparation of pyridine derivatives substituted with heterocycle and phosphonoamino and antifungal agents containing the same, World Intellectual Property Organization, , ,

Herstellungsverfahren 20

Reaktionsbedingungen

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 1 h, rt; 30 min, 0 °C; 30 min, rt

1.2 20 min, 0 °C; 3 h, rt

1.3 Reagents: Water ; 0 °C

1.2 20 min, 0 °C; 3 h, rt

1.3 Reagents: Water ; 0 °C

Referenz

- Antifungal triazole derivatives, processes for preparing them, and pharmaceutical compositions containing them, World Intellectual Property Organization, , ,

4-Bromo-1-trityl-1H-pyrazole Raw materials

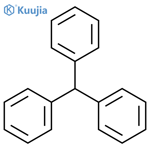

- Triphenylmethane

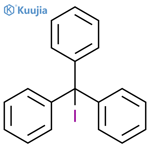

- (chlorodiphenylmethyl)benzene

- Benzene,1,1',1''-(iodomethylidyne)tris-

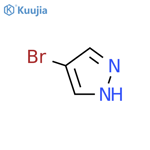

- 4-Bromopyrazole

4-Bromo-1-trityl-1H-pyrazole Preparation Products

4-Bromo-1-trityl-1H-pyrazole Verwandte Literatur

-

1. Pyrolysis of 1-substituted pyrazoles and chloroform at 550?°C: formation of α-carboline from 1-benzylpyrazolesInayat A. Bhatti,Reginald E. Busby,Murtedza bin Mohamed,John Parrick,C. J. Granville Shaw J. Chem. Soc. Perkin Trans. 1 1997 3581

95162-14-4 (4-Bromo-1-trityl-1H-pyrazole) Verwandte Produkte

- 2228418-27-5(methyl 5-(3-amino-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-carboxylate)

- 1081560-89-5(Myristoyl-Stearoyl-3-chloropropanol)

- 7326-79-6(3-(Pyrrolidin-1-ylsulfonyl)benzoic acid)

- 1266857-19-5((5-ethyl-1-pentyl-1H-1,2,3-triazol-4-yl)methanol)

- 3836-24-6(L-Alanine, 3-(1-propenylsulfinyl)-)

- 18824-63-0(1,1-Dimethoxynonane)

- 1346746-81-3(Phenylethanolamine A)

- 2408972-15-4(tert-butyl N-(3-hydroxy-1,1-dimethyl-2,3-dihydro-1H-inden-5-yl)carbamate)

- 735322-54-0(4-Amino-5-4-(difluoromethoxy)phenyl-4H-1,2,4-triazole-3-thiol)

- 1396870-80-6(1-phenyl-3-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)urea)

Empfohlene Lieferanten

atkchemica

(CAS:95162-14-4)4-Bromo-1-trityl-1H-pyrazole

Reinheit:95%+

Menge:1g/5g/10g/100g

Preis ($):Untersuchung

Amadis Chemical Company Limited

(CAS:95162-14-4)4-Bromo-1-trityl-1H-pyrazole

Reinheit:99%

Menge:25g

Preis ($):177.0